![molecular formula C5H3BrN4 B2421781 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 115127-23-6](/img/structure/B2421781.png)
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3BrN4 . It has a molecular weight of 199.01 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is 1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . This indicates that the compound consists of a bromine atom attached to a triazolopyridazine ring.Physical And Chemical Properties Analysis
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a solid compound . It has a molecular weight of 199.01 and should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Applications
Triazolopyridines, the family of compounds to which 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine belongs, have many pharmaceutical applications due to their biological activity . They are known to be biologically active agents with antibacterial , antifungal , anxiolytic , herbicidal , pesticidal , antithrombotic, anti-inflammatory, and antiproliferative properties .
Anticancer Activity
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, including 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, were synthesized and evaluated for their antitumor activity . These compounds showed effective antiproliferative activity against A549, Bewo, and MCF-7 cells . Based on these preliminary results, it is believed that 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine could be a potential anticancer agent .
Synthesis of Other Compounds
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine can be used as a starting material in the synthesis of other complex compounds . It is often used in reactions involving chlorinated agents like NCS for hydrazones under very mild conditions .
Crystallography
The compound 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has been studied using X-ray diffraction . This allows researchers to understand its crystal structure, which can provide valuable information about its physical properties and potential applications .
Interaction with c-Met Kinase
Molecular docking studies of the inhibitor-c-Met kinase interaction have shown that 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine effectively binds to c-Met kinase through two hydrogen bonds and one π-π interaction . This suggests potential applications in the development of drugs targeting c-Met kinase .
Material Science
The unique crystal structure of 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine may also have implications in material science . Its crystalline form could potentially be used in the development of new materials with specific properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines and inhibition ability at the nanomolar level .
Mode of Action
It’s suggested that similar compounds may interact with their targets leading to inhibition of certain kinases .
Biochemical Pathways
Related compounds have shown to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown significant inhibitory activity .
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMDCDKXTVNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine |
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